Cas no 134-72-5 (2-(Methylamino)-1-phenylpropan-1-ol sulfate)

2-(Methylamino)-1-phenylpropan-1-ol sulfate structure
134-72-5 structure
Product Name:2-(Methylamino)-1-phenylpropan-1-ol sulfate
CAS No:134-72-5
Molecular Formula:C10H15NO.H2O4S
Molecular Weight:263.31068
CID:36328
PubChem ID:5359318

2-(Methylamino)-1-phenylpropan-1-ol sulfate Properties

Names and Identifiers

    • 2-(Methylamino)-1-phenylpropan-1-ol sulfate
    • Bis[[R-(R*,S*)]-beta-hydroxy-alpha-methylphenethyl methylammonium] sulphate
    • EPHEDRINE SULFATE, USP STANDARD
    • Ephedrine l-sulfate
    • Ephedrine sulphate
    • Isofedrol
    • l-Ephedrine sulfate
    • UNII-U6X61U5ZEG
    • Nci-c55
    • 2:1)(salt)
    • nci-c55652
    • EPHEDRINE SULFATE
    • 1-Ephedrine sulfate
    • EPHEDRINESULFATE,USP
    • (-)-EPHEDRINE SULFATE
    • l-ephedrinesulfate
    • EPHEDRINE SULFATE 99%
    • Pazo Ointment
    • DTXCID20565
    • NCGC00093901-01
    • 1-phenyl-2-methylamino-propanol-1-sulfate
    • EPHEDRINE SULFATE [MART.]
    • EPHEDRINE SULFATE [WHO-IP]
    • Akovaz (TN)
    • CAVQBDOACNULDN-KHFUBBAMSA-N
    • Expansyl
    • (R-(R*,S*))-.ALPHA.-(1-(METHYLAMINO)ETHYL)BENZENEMETHANOL SULFATE (2:1) (SALT) [WHO-IP]
    • Benzenemethanol, alpha-((1S)-1-(methylamino)ethyl)-, (alphaR)-, sulfate (2:1) (salt)
    • Corphedra (TN)
    • EPHEDRINE SULFATE (USP MONOGRAPH)
    • (-)-Ephedrine hemisulfate
    • EMERPHED
    • Franol-Plus
    • Ephedrine l- sulfate
    • BENZENEMETHANOL, .ALPHA.-(1-(METHYLAMINO)ETHYL)-, (R-(R*,S*))-, SULFATE (2:1) (SALT)
    • BronkaidMax
    • EPHEDRINE SULFATE [VANDF]
    • NS00079168
    • EINECS 205-154-4
    • EPHEDRINE SULFATE [USP MONOGRAPH]
    • 1-Phenyl-2-methylamine-propanol-1-sulfate
    • SCHEMBL41262
    • Bis((R-(R*,S*))-beta-hydroxy-alpha-methylphenethyl)methylammonium sulphate
    • Ephedrine sulfate (2:1) (salt), (-)-
    • D04018
    • EPHEDRINE SULFATE (MART.)
    • (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol sulfate (2:1) (salt)
    • 134-72-5
    • Emerphed (TN)
    • EPHEDRINE SULFATE [ORANGE BOOK]
    • EU-0100501
    • BDBM50480314
    • DTXSID6020565
    • Bis((R-(R*,S*))-beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate
    • Pazo Suppositories
    • Sulfate, Ephedrine
    • Ephedrine Sulphate 1.0 mg/ml in Methanol (as free base)
    • CCRIS 1351
    • EPHEDRINE, SULFATE (2:1) (SALT), (-)-
    • (R-(R*,S*))-alpha-(1-(methylamino)ethyl)benzenemethanol sulfate (2:1) (salt)
    • Pseudoephedrine Hydrochloride Imp. A (EP); Pseudoephedrine Imp. A (EP); Ephedrine Sulphate; Pseudoephedrine Hydrochloride Imp. A (EP) as Sulphate; Pseudoephedrine Hydrochloride Impurity A as Sulfate; Pseudoephedrine Impurity A as Sulfate
    • EPHEDRINE SULFATE [MI]
    • AKOS015901652
    • (-)-erythro-1-Hydroxy-2-(methylamino)-1-phenylpropane sulfate
    • Benzenemethanol, alpha-((1S)-1-(methylamino)ethyl)-, (alphaR)-, sulfate (2:1)
    • EPHEDRINE SULFATE [WHO-DD]
    • Corphedra
    • E 3250
    • Q27290771
    • BENZENEMETHANOL, ALPHA-(1-(METHYLAMINO)ETHYL)-, (R-(R*,S*))-, SULFATE (2:1)
    • 134-72-5 (sulfate)
    • Ephedrini sulfas
    • U6X61U5ZEG
    • EC 205-154-4
    • (-)-Ephedrine sulfate (2:1) (salt)
    • Franol Plus
    • (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid
    • EPHEDRINE SULFATE (USP-RS)
    • Ephedrine sulfate [USP]
    • Benzenemethanol, alpha-(1-(methylamino)ethyl)-, (R-(R*,S*))-, sulfate (2:1) (salt)
    • Benzenemethanol, alpha-(1-(methylamino)ethyl)-, (theta-(theta,S))-, sulfate (2:1) (salt)
    • Ephedrine sulfate (USP)
    • 1-alpha-(1-(Methylamino)ethyl)benzyl alcohol sulfate
    • EPHEDRINI SULFAS [WHO-IP LATIN]
    • (1R,2S)-1-Phenyl-2-methylaminopropanol-1 sulfate
    • Akovaz
    • EPHEDRINE SULFATE [USP-RS]
    • CHEMBL1523964
    • NCI-C55652
    • isofedrol
    • MDL: MFCD00066147
    • InChIKey: XVPDSDYVNYOVMP-UHFFFAOYSA-N
    • Inchi: InChI=1S/C10H15NO.H2O4S/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h3-8,10-12H,1-2H3;(H2,1,2,3,4)
    • SMILES: S(O)(O)(=O)=O.CNC(C)C(C1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 428.19800
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 8
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 428.19810792g/mol
  • Heavy Atom Count: 29
  • Complexity: 202
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 3
  • XLogP3: nothing
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 148Ų

Experimental Properties

  • LogP: 3.86560
  • PSA: 147.50000
  • Melting Point: 248-250 ºC
  • Color/Form: White crystals
  • Stability/Shelf Life: Stable, but may be light sensitive. Incompatible with strong oxidizing agents.
  • Solubility: dissolve in water
  • Specific Rotation: D25 -30 to -32.5° (c = 5)

2-(Methylamino)-1-phenylpropan-1-ol sulfate Security Information

  • Safety Term:6.1(b)
  • Safety Instruction: S22; S25
  • Packing Group:III
  • Packing Group:III
  • Risk Phrases:R22
  • Hazard Level:6.1(b)
  • Dangerous goods sign: Xn
  • Hazardous Material transportation number:UN 1544
  • PackingGroup:III
  • Risk Phrases: R22
  • HazardClass:6.1(b)

2-(Methylamino)-1-phenylpropan-1-ol sulfate Customs Data

  • HS CODE:2939410020
  • Customs Data:

    China Customs Code:

    2939410020

2-(Methylamino)-1-phenylpropan-1-ol sulfate Related Literature

134-72-5 (2-(Methylamino)-1-phenylpropan-1-ol sulfate) Related Products

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